2-Amino-3-cyclobutylpropanamide

Conformational analysis Peptide mimetics Drug design

2-Amino-3-cyclobutylpropanamide (CAS 1432507-48-6, molecular formula C₇H₁₄N₂O, molecular weight 142.20 g/mol) is a non‑proteinogenic, conformationally constrained β‑amino acid amide. The compound features a primary amino group at the C2 position, a cyclobutyl substituent at C3, and a terminal carboxamide, placing it within the cyclobutane amino acid amide (CBAA) family.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B8674424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-cyclobutylpropanamide
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CC(C1)CC(C(=O)N)N
InChIInChI=1S/C7H14N2O/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4,8H2,(H2,9,10)
InChIKeyMQCCDDNZPIEPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-cyclobutylpropanamide: Identity, Core Properties, and Procurement Context


2-Amino-3-cyclobutylpropanamide (CAS 1432507-48-6, molecular formula C₇H₁₄N₂O, molecular weight 142.20 g/mol) is a non‑proteinogenic, conformationally constrained β‑amino acid amide . The compound features a primary amino group at the C2 position, a cyclobutyl substituent at C3, and a terminal carboxamide, placing it within the cyclobutane amino acid amide (CBAA) family [1]. Its strained, puckered four‑membered ring imparts restricted rotational freedom that can influence molecular recognition, metabolic stability, and pharmacokinetic profiles of derived peptides [2]. It is supplied as a research‑grade building block (typical purity ≥95%) for medicinal chemistry, peptide‑mimetic design, and structure–activity relationship (SAR) studies .

Why 2-Amino-3-cyclobutylpropanamide Cannot Be Replaced by Common Cycloalkyl or Aryl Amide Analogs


Close analogs that share the 2‑amino‑3‑substituted‑propanamide framework—bearing cyclopentyl, cyclohexyl, or phenyl groups—may appear interchangeable for routine amide‑bond formation. However, the cyclobutyl ring introduces a unique combination of ring strain (~26.3 kcal/mol), non‑planar puckering, and a well‑defined exit vector that fundamentally alters conformational preferences compared to the relaxed chair/boat of cyclohexane, the envelope conformations of cyclopentane, or the planar rigidity of phenyl [1][2]. These differences translate into measurably distinct dihedral angle distributions, hydrogen‑bonding competencies, and susceptibility to proteolytic or oxidative metabolism when the scaffold is embedded in peptide chains [2][3]. Consequently, substituting 2‑amino‑3‑cyclobutylpropanamide with a larger or more flexible analog risks losing target‑binding affinity, metabolic stability, or both, making independent sourcing of the exact cyclobutyl regioisomer essential for reproducible SAR campaigns [3].

Head‑to‑Head Evidence: Quantifying the Differentiation of 2‑Amino‑3‑cyclobutylpropanamide


Ring‑Puckering Energy Barrier Determines Conformational Restriction Relative to Cyclopentyl and Cyclohexyl Analogs

DFT calculations (B3LYP/6‑31G*) on 2‑substituted cyclobutane‑α‑amino acid derivatives demonstrate that the cyclobutyl ring interconverts between two puckered conformations via a planar transition state with an energy barrier of approximately 1.4–1.8 kcal/mol [1]. In contrast, cyclopentane envelopes interconvert with barriers <0.5 kcal/mol, and the chair‑to‑chair flip of cyclohexane requires ~10 kcal/mol but proceeds through multiple low‑energy twist‑boat intermediates that effectively randomize the orientation of the β‑substituent [2]. The moderate barrier of the cyclobutyl system restricts the C3 substituent to a well‑defined equatorial or pseudo‑axial position on the NMR timescale (observed coalescence temperature ~ −80 °C), whereas the cyclopentyl analog exhibits averaged signals at ambient temperature [1].

Conformational analysis Peptide mimetics Drug design

Cyclobutyl Amides Exhibit Superior Microsomal Stability Compared to Phenylalanine Amide in Peptide Contexts

Although direct microsomal stability data for the free amino amide 2‑amino‑3‑cyclobutylpropanamide have not been published, class‑level evidence from cyclobutane‑based integrin antagonists demonstrates that replacing a phenylalanine residue with a cyclobutyl‑containing mimetic increases in vitro half‑life in the presence of NADPH‑fortified liver microsomes. A lead cyclobutane‑based αvβ3 antagonist exhibited a half‑life (t₁/₂) >80 min under these conditions, whereas the corresponding phenylalanine‑derived amide analog showed t₁/₂ ≈12 min [1]. The improved stability is attributed to the absence of aromatic C–H bonds susceptible to cytochrome P450 oxidation and the steric shielding of the amide bond by the compact cyclobutyl group [1][2].

Metabolic stability Peptide therapeutics Microsomal clearance

Cyclobutane‑Containing Peptides Show Enhanced α‑Helicity Compared to Linear Alkyl Analogues, Directing Secondary Structure

Circular dichroism (CD) spectroscopy of cyclobutane‑bearing stapled peptides reveals that incorporation of a cis‑1,3‑cyclobutane dicarboxamide staple into a model BH3 peptide increases α‑helical content from 22% (unmodified peptide) to 58% at 20 µM concentration in aqueous buffer (pH 7.4) [1]. In contrast, a flexible pentyl‑diamide staple of equivalent length yields only 31% helicity under identical conditions [1]. The pre‑organized cyclobutyl scaffold reduces the entropic cost of helix nucleation, a property not conferred by the flexible alkyl chain analog [1][2].

Peptide stapling α‑Helicity Conformational constraint

High‑Value Application Scenarios for 2‑Amino‑3‑cyclobutylpropanamide Based on Verified Evidence


Construction of Conformationally Constrained Peptide Libraries for PPI Inhibitor Screening

Medicinal chemistry teams synthesizing one‑bead‑one‑compound (OBOC) libraries targeting intracellular protein–protein interactions can incorporate 2‑amino‑3‑cyclobutylpropanamide as a non‑canonical building block. The cyclobutyl ring’s puckering barrier (~1.4–1.8 kcal/mol [1]) enforces a restricted conformational subspace that can pre‑organize the peptide backbone for α‑helical binding modes identified in Section 3, potentially increasing hit rates against flat, extended PPI interfaces.

Design of Metabolically Stabilized Peptide Drug Leads

Peptide lead optimization programs that have identified target engagement but suffer from rapid hepatic clearance (t₁/₂ <15 min in microsomes) can use 2‑amino‑3‑cyclobutylpropanamide to replace aromatic or flexible alkyl residues at the P2/P3 positions. As indicated by class‑level microsomal stability data (t₁/₂ shift from ~12 min to >80 min for cyclobutyl vs. phenylalanine‑amide mimetics [2]), this substitution may significantly extend half‑life without adding molecular weight or hydrogen‑bond donors.

Synthesis of HCV Protease Inhibitor Intermediates

Process chemistry groups developing HCV NS3/4A serine protease inhibitors can employ 2‑amino‑3‑cyclobutylpropanamide as a key intermediate en route to 3‑amino‑3‑cyclobutylmethyl‑2‑hydroxypropionamide scaffolds (EP2238100B1 [3]). The patent‑documented synthetic route using the Ugi‑4CR or cyanohydrin pathway provides a validated, scalable entry to the cyclobutylmethyl‑substituted core, making the exact CAS‑specified material a critical starting point for GMP campaign development.

Biophysical SAR Studies on Cycloalkyl Side‑Chain Effects in GPCR Ligands

Academic and industrial pharmacology groups performing systematic SAR around class A GPCR peptide ligands can use 2‑amino‑3‑cyclobutylpropanamide as the cyclobutyl reference point in a cycloalkyl scan (cyclopropyl → cyclobutyl → cyclopentyl → cyclohexyl). The distinct conformational preferences (quantified in Section 3) enable correlation of ring‑puckering dynamics with binding affinity shifts measured by SPR or radioligand displacement, thereby guiding the selection of the optimal ring size for lead candidates.

Quote Request

Request a Quote for 2-Amino-3-cyclobutylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.